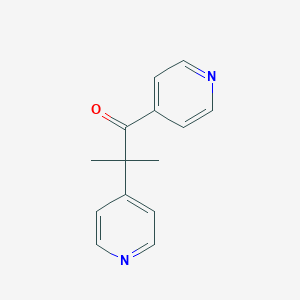

2-Methyl-1,2-di-4-pyridinyl-1-propanone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-di-4-pyridinyl-1-propanone typically involves the reaction of 4-pyridinecarboxaldehyde with acetone in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1,2-di-4-pyridinyl-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-1,2-di-4-pyridinyl-1-propanone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Employed in studies related to enzyme inhibition and metabolic pathways.

Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The primary mechanism of action of 2-Methyl-1,2-di-4-pyridinyl-1-propanone involves the inhibition of steroid 11β-hydroxylase in the adrenal cortex. This enzyme is crucial for the biosynthesis of corticosterone, and its inhibition leads to a decrease in corticosterone levels. The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of deoxycorticosterone to corticosterone.

Comparación Con Compuestos Similares

Similar Compounds

Methopyrapone: A structurally similar compound with similar inhibitory effects on corticosterone biosynthesis.

Uniqueness

This compound is unique due to its specific inhibition of steroid 11β-hydroxylase, making it a valuable tool in both research and clinical settings. Its ability to selectively target this enzyme sets it apart from other compounds with broader inhibitory effects .

Actividad Biológica

2-Methyl-1,2-di-4-pyridinyl-1-propanone (commonly referred to as 2M4P) is a synthetic organic compound notable for its unique structure, which includes two 4-pyridyl groups attached to a propanone backbone. Its molecular formula is C₁₄H₁₄N₂O, and it has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of glucocorticoid synthesis.

2M4P primarily functions as an inhibitor of steroidogenesis by blocking the conversion of deoxycorticosterone to corticosterone. This inhibition specifically targets the enzyme 11β-hydroxylase, which plays a crucial role in cortisol synthesis. The compound's ability to modulate adrenal hormone production positions it as a potential therapeutic agent for conditions related to adrenal dysfunction and hormone regulation.

Biological Activity Overview

The biological activities of 2M4P can be summarized as follows:

| Activity | Description |

|---|---|

| Glucocorticoid Synthesis Inhibition | Inhibits the conversion of deoxycorticosterone to corticosterone. |

| Enzyme Interaction | Interacts with various enzymes involved in steroid metabolism, particularly 11β-hydroxylase. |

| Potential Therapeutic Applications | Relevant for treating conditions like Cushing's syndrome and other adrenal disorders. |

Comparative Analysis with Related Compounds

To understand the uniqueness of 2M4P, it is essential to compare it with similar compounds known for their biological activities:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Metyrapone | Aromatic Ketone | Inhibits glucocorticoid synthesis |

| 2-Methyl-1,2-di-3-pyridinyl-1-propanone | Aromatic Ketone | Similar inhibition but different pyridine substitution |

| 4-Pyridylacetone | Aromatic Ketone | Less potent glucocorticoid synthesis inhibitor |

The structural distinction of 2M4P, featuring two 4-pyridyl groups, enhances its specificity and potency in inhibiting glucocorticoid synthesis compared to its analogs. This specificity may lead to targeted therapeutic applications that are not achievable with other compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 2M4P. One notable study demonstrated its efficacy in reducing cortisol levels in animal models simulating adrenal hyperactivity. The results indicated a significant decrease in serum corticosterone levels following administration of the compound, supporting its role as a glucocorticoid synthesis inhibitor.

Study Highlights:

- Objective: To evaluate the effects of 2M4P on cortisol levels in adrenal hyperactivity models.

- Methodology: Administration of varying doses of 2M4P was performed on adrenalectomized rats.

- Results: A dose-dependent reduction in serum corticosterone was observed, with the highest dose leading to a 60% decrease compared to control groups.

- Conclusion: The findings suggest that 2M4P may serve as a viable candidate for further development in managing disorders related to excessive glucocorticoid production.

Propiedades

IUPAC Name |

2-methyl-1,2-dipyridin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,12-5-9-16-10-6-12)13(17)11-3-7-15-8-4-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHADESJQPBAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938224 | |

| Record name | 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17286-92-9 | |

| Record name | Metapyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017286929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.